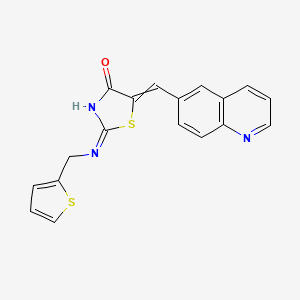![molecular formula C25H19N5O2 B10769073 N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide CAS No. 1469988-63-3](/img/structure/B10769073.png)
N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QL-X-138 is a potent and selective dual kinase inhibitor that targets Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase and non-covalently to mitogen-activated protein kinase interacting kinase. This compound has shown significant potential in the study of B-cell malignancies and dengue virus .
準備方法
The synthesis of QL-X-138 involves a structure-based drug-design approach. The compound is synthesized through a series of chemical reactions that ensure its selective binding properties. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications . Industrial production methods for QL-X-138 are not widely documented, as it is primarily used for research purposes.
化学反応の分析
QL-X-138 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to alter its binding properties.
Substitution: QL-X-138 can undergo substitution reactions to modify its functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
QL-X-138 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of specific kinases and their role in various signaling pathways.
Biology: The compound is utilized to understand the mechanisms of B-cell malignancies and the inhibition of dengue virus.
Medicine: QL-X-138 is being researched for its potential therapeutic applications in treating B-cell malignancies and viral infections.
作用機序
QL-X-138 exerts its effects by inhibiting Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase, leading to the inhibition of B-cell receptor-mediated signaling pathways. This results in the suppression of B-cell proliferation and survival. The non-covalent binding to mitogen-activated protein kinase interacting kinase inhibits the phosphorylation of eukaryotic initiation factor 4E, which is crucial for protein synthesis and cell proliferation .
類似化合物との比較
QL-X-138 is unique due to its dual inhibition of Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. Similar compounds include:
PCI-32765: A selective Bruton’s tyrosine kinase inhibitor.
Cercosporamide: A selective mitogen-activated protein kinase interacting kinase inhibitor.
MK-1775: Another kinase inhibitor with different targets.
Compared to these compounds, QL-X-138 offers enhanced antiproliferative efficacy against a variety of B-cell cancer cell lines and primary patient cells .
特性
CAS番号 |
1469988-63-3 |
|---|---|
分子式 |
C25H19N5O2 |
分子量 |
421.4 g/mol |
IUPAC名 |
N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31) |
InChIキー |
JMVDIGHUQAXWIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamicacid4'-(aminocarbonyl)[1,1'-biphenyl]-4-ylester](/img/structure/B10769014.png)
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)
![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)

![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)
![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
